![molecular formula C27H30N4O2 B2719414 3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone CAS No. 1251676-78-4](/img/structure/B2719414.png)

3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

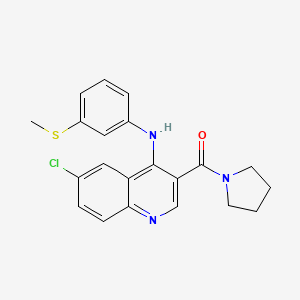

The compound “3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone” is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold . This scaffold is known for its bioactive properties and is often used in plant disease management .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including the compound , typically involves the Castagnoli–Cushman reaction . Another study also mentioned the synthesis of similar derivatives targeting Protein arginine methyltransferases 5 (PRMT5) using a structure-based approach .Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of a larger family of compounds known as 3,4-dihydroisoquinolin-1(2H)-one derivatives . These compounds are known for their bioactive properties and are often used in plant disease management .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the Castagnoli–Cushman reaction . This reaction is commonly used in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound, along with related heterocycles, has been synthesized and structurally analyzed using various methods like IR, NMR, LC-MS, and X-ray diffraction. These analyses are crucial in understanding the molecular structure and stability, which are important for pharmaceutical applications (Benaka Prasad et al., 2018).

Enzyme Inhibition and Pharmacological Potential

- This class of compounds, particularly derivatives of 3,4-dihydroisoquinolin, have shown promise as selective butyrylcholinesterase (BChE) inhibitors. They exhibit potential in the treatment of Alzheimer’s disease, as BChE inhibitors can reduce amyloid-beta aggregation. The compounds' binding modes have been explored through molecular docking and dynamics simulation, indicating their potential as valuable chemical templates for developing selective BChE inhibitors (Jiang et al., 2019).

Crystal Structure in Complex Formation

- Research has been conducted on the crystal structure of compounds related to 3,4-dihydroisoquinolin in complex with metal ions like copper and cobalt. This can be particularly important in the field of coordination chemistry, potentially leading to applications in catalysis or material science (Sokol et al., 2011).

Therapeutic Agent Properties

- Derivatives of 3,4-dihydroisoquinolin have been synthesized and characterized, revealing their potential as therapeutic agents. These compounds exhibit properties such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulation, making them of significant interest in pharmaceutical research (Bonilla-Castañeda et al., 2022).

Molecular Surface Analysis

- Detailed molecular surface analysis, like Hirshfeld surface analysis, has been applied to these compounds. This type of analysis helps in understanding the intermolecular interactions within the crystal structure, which is vital for predicting and tailoring the compound’s physical and chemical properties for specific applications (Prasad et al., 2018).

Potential PET Agent for Imaging in Parkinson's Disease

- Certain derivatives have been explored as potential PET imaging agents for Parkinson's disease. This indicates the relevance of these compounds in neuroimaging and their potential role in diagnosing and monitoring neurological conditions (Wang et al., 2017).

Direcciones Futuras

The future directions for this compound could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . Additionally, these derivatives could be further explored for their potential in the treatment of leukemia and lymphoma by targeting PRMT5 .

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O2/c1-2-20-7-9-24(10-8-20)33-26-17-25(28-19-29-26)30-14-12-22(13-15-30)27(32)31-16-11-21-5-3-4-6-23(21)18-31/h3-10,17,19,22H,2,11-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNJXGBYRPSQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)

![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)

![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)

![9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2719345.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)